1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and phenoxy groups in its structure enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of the enzyme, preventing the phosphorylation process that is crucial for the activation of downstream signaling pathways .
Biochemical Pathways
By inhibiting EGFR-TK, the compound disrupts several downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, both of which play critical roles in cell growth, differentiation, and survival .
Result of Action
The inhibition of EGFR-TK by this compound leads to a decrease in cell proliferation and an increase in apoptosis . In particular, one derivative of the compound was found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increased the percentage of apoptotic cells in a time-dependent manner .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used as photosensitizers in cancer cells . These compounds can efficiently populate the long-lived and reactive triplet state, generating singlet oxygen .
Cellular Effects
Related compounds have shown high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells
Molecular Mechanism
Similar compounds have been shown to generate singlet oxygen, which can cause oxidative damage to cells . This could potentially explain its observed effects on cancer cells.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated aromatic compound is introduced.
Attachment of the 4-phenoxyphenyl group: This can be done using a coupling reaction, such as Suzuki or Heck coupling, to attach the phenoxy group to the core structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity. It may act as an inhibitor for certain enzymes or receptors.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituent groups that enhance its stability and activity.
Some similar compounds include:
- 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O/c24-16-6-10-18(11-7-16)29-23-21(14-27-29)22(25-15-26-23)28-17-8-12-20(13-9-17)30-19-4-2-1-3-5-19/h1-15H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQKVHRCKBYPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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